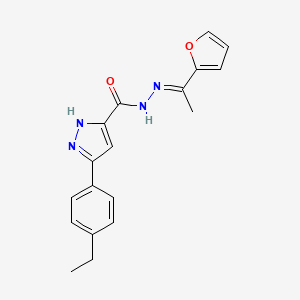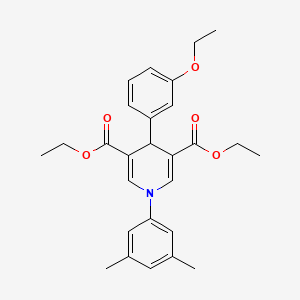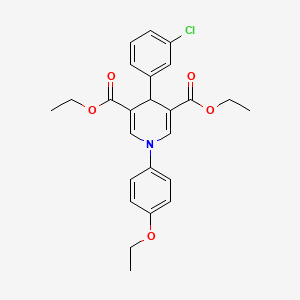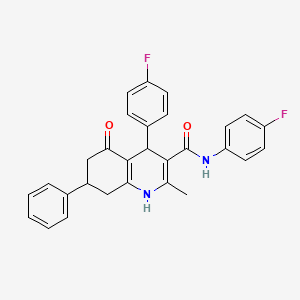![molecular formula C19H15ClFNO3S2 B11646335 (5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646335.png)
(5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilideno, un grupo tioxo y un anillo de tiazolidinona. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona típicamente implica múltiples pasos. Un método común incluye la condensación de 3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]benzaldehído con tiosemicarbazida en condiciones ácidas para formar la tiosemicarbazona correspondiente. Este intermedio se cicla luego utilizando un agente ciclante adecuado, como anhídrido acético, para producir el producto final de tiazolidinona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o tioéter.
Sustitución: El grupo bencilideno puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) o nucleófilos (por ejemplo, aminas, tioles) en condiciones adecuadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir tioles o tioéteres.
Aplicaciones Científicas De Investigación
(5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se está investigando su potencial como agente antiinflamatorio o anticancerígeno.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interferir con las vías celulares, lo que lleva a los efectos biológicos observados. Por ejemplo, puede unirse e inhibir la actividad de enzimas involucradas en la inflamación o la proliferación celular, ejerciendo así efectos antiinflamatorios o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple utilizado en varias síntesis químicas.
Disilanos: Compuestos organosilícicos con propiedades electrónicas únicas.
Unicidad
(5E)-5-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona es única debido a su estructura compleja y la presencia de múltiples grupos funcionales, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H15ClFNO3S2 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
(5E)-5-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15ClFNO3S2/c1-2-24-15-8-11(9-16-18(23)22-19(26)27-16)7-13(20)17(15)25-10-12-5-3-4-6-14(12)21/h3-9H,2,10H2,1H3,(H,22,23,26)/b16-9+ |
Clave InChI |
ZKHXHISPVYPSRB-CXUHLZMHSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=CC=C3F |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol](/img/structure/B11646254.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646273.png)
![(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11646286.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646291.png)
![3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11646297.png)
![Ethyl 2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11646300.png)
![4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B11646305.png)


![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11646322.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11646332.png)


![propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11646352.png)
